[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine
Overview
Description
[2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine: is an organic compound that features a piperazine ring substituted with an ethyl group and a trifluoromethyl group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-ethylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group (if present) on the phenyl ring, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. It has shown promise in binding assays and structure-activity relationship (SAR) studies .
Medicine: The compound is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a modulator of receptor activity. It has been explored in the context of treating neurological disorders and cancer .
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function .
Comparison with Similar Compounds
[2-(4-Phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine: This compound has a phenyl group instead of an ethyl group on the piperazine ring and exhibits similar biological activities.
[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine: This compound has a methyl group on the piperazine ring and is used in similar applications.
Uniqueness: The presence of the ethyl group on the piperazine ring in [2-(4-Ethylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]amine imparts unique steric and electronic properties, which can influence its binding affinity and selectivity for specific targets. This makes it a valuable compound for medicinal chemistry research.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5-(trifluoromethyl)aniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3.ClH/c1-2-18-5-7-19(8-6-18)12-4-3-10(9-11(12)17)13(14,15)16;/h3-4,9H,2,5-8,17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANCPJOWDNCTGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432036-20-8 | |
Record name | Benzenamine, 2-(4-ethyl-1-piperazinyl)-5-(trifluoromethyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432036-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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